2-Cyanoselenophene

Ionisation potential Photoelectron spectroscopy Electron‑donor strength

2‑Cyanoselenophene (selenophene‑2‑carbonitrile, CAS 7651‑60‑7, C₅H₃NSe, MW 156.04) [REFS‑1] is a five‑membered heterocyclic building block in which a nitrile group is attached to the 2‑position of a selenophene ring – the selenium congener of thiophene. The compound serves as a synthetic intermediate for fused selenolo‑heterocycles [REFS‑2], functionalised aryl selenides [REFS‑3], and pharmacologically‑oriented selenophene scaffolds [REFS‑4].

Molecular Formula C5H3NSe
Molecular Weight 156.05 g/mol
CAS No. 7651-60-7
Cat. No. B15232800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoselenophene
CAS7651-60-7
Molecular FormulaC5H3NSe
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESC1=C[Se]C(=C1)C#N
InChIInChI=1S/C5H3NSe/c6-4-5-2-1-3-7-5/h1-3H
InChIKeyZOXOSXWQXKBXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2 Cyanoselenophene (CAS 7651‑60‑7) – What Science and Procurement Teams Need Before Selecting a Heteroaromatic Nitrile


2‑Cyanoselenophene (selenophene‑2‑carbonitrile, CAS 7651‑60‑7, C₅H₃NSe, MW 156.04) [REFS‑1] is a five‑membered heterocyclic building block in which a nitrile group is attached to the 2‑position of a selenophene ring – the selenium congener of thiophene. The compound serves as a synthetic intermediate for fused selenolo‑heterocycles [REFS‑2], functionalised aryl selenides [REFS‑3], and pharmacologically‑oriented selenophene scaffolds [REFS‑4]. Its procurement value rests on the distinct electronic signature of selenium: a higher‑lying HOMO than sulfur or oxygen analogues, a lower ionisation threshold, and an NMR‑active ⁷⁷Se nucleus that enables direct structural verification – characteristics that are absent in the equivalent 2‑cyanothiophene or 2‑cyanofuran.

Why 2‑Cyanothiophene or 2‑Cyanofuran Cannot Replace 2‑Cyanoselenophene in Selenium‑Critical Workflows


Although 2‑cyanothiophene (CAS 1003‑31‑2) and 2‑cyanofuran (CAS 617‑90‑3) share the same 2‑cyano‑heteroaromatic topology, they differ fundamentally in the heteroatom – sulfur vs. selenium vs. oxygen – and this single atomic substitution drives measurable shifts in ionisation energy (ΔIE ≈ 0.6 eV between Se and S analogues) [REFS‑1], boiling point (Δbp ≈ 26 °C between Se and S) [REFS‑2], and NMR‑detectable structural fingerprint [REFS‑3]. Selenium’s larger atomic radius, greater polarisability, and capacity to engage in ⁷⁷Se NMR spectroscopy mean that synthetic routes, purification protocols, and downstream electronic or biological performance cannot be replicated by simply replacing Se with S or O. The quantitative evidence below substantiates these differences for the target compound.

Quantitative Differentiation of 2‑Cyanoselenophene from its Chalcogen Analogues – Selectivity Evidence for Procurement


Lower Gas‑Phase Ionisation Energy vs. 2‑Cyanothiophene and 2‑Cyanofuran

2‑Cyanoselenophene exhibits a gas‑phase ionisation energy (IE) of 9.266 eV measured by photoelectron spectroscopy [REFS‑1]. This is 0.57 eV lower than the 9.83 ± 0.05 eV (EI) reported for 2‑cyanothiophene [REFS‑2] and 0.18 eV lower than the 9.45 eV (PE) of 2‑cyanofuran [REFS‑3], indicating that the selenium analogue is the strongest electron donor of the three chalcogen‑substituted nitriles. A lower IE translates into easier oxidation, a higher‑lying HOMO, and greater susceptibility to charge‑transfer complexation.

Ionisation potential Photoelectron spectroscopy Electron‑donor strength

Elevated Boiling Point vs. 2‑Cyanothiophene – Practical Distillation and Purity Implications

The predicted normal boiling point of 2‑cyanoselenophene is 218.9 ± 13.0 °C at 760 mmHg [REFS‑1], approximately 26 °C higher than the predicted 193.0 ± 13.0 °C for 2‑cyanothiophene [REFS‑2]. This difference demands distinct distillation parameters and thermal stability considerations during purification. 2‑Cyanofuran boils even lower (~149 °C) [REFS‑3], reinforcing the trend that selenium substitution raises the boiling point of the heterocyclic nitrile.

Boiling point Physicochemical property Purification

⁷⁷Se NMR as an Exclusive Structural Reporter – Absent in Sulfur and Oxygen Analogues

2‑Cyanoselenophene provides a ⁷⁷Se nucleus (natural abundance 7.6 %, spin‑½) that yields characteristic NMR chemical shifts spanning hundreds of ppm, enabling direct confirmation of selenium‑containing product identity and purity [REFS‑1]. Seven NMR spectra (¹H, ¹³C, and ⁷⁷Se) are available for this compound [REFS‑2], whereas neither 2‑cyanothiophene nor 2‑cyanofuran possesses an NMR‑active heteroatom with comparable chemical‑shift dispersion. This provides a unique analytical handle for in‑process control and lot‑release testing that is entirely absent in the S and O congeners.

⁷⁷Se NMR Structural elucidation Quality control

Superior Electrophilic Substitution Reactivity of Selenophene Scaffolds vs. Thiophene – Kinetic Evidence

Kinetic studies on selenophene derivatives demonstrate that they undergo mercuration 1.5–3 times faster than the corresponding thiophene analogues [REFS‑1]. This enhanced reactivity reflects the lower aromaticity and higher HOMO energy of the selenophene ring, which facilitates electrophilic attack at the 2‑ and 5‑positions. While direct kinetic data for the 2‑cyano‑substituted derivative are not reported, the 2‑cyano group is a meta‑directing, deactivating substituent whose electronic effect is superimposed on the intrinsically more reactive selenophene core. Users can therefore expect faster functionalisation than with 2‑cyanothiophene under comparable electrophilic conditions.

Electrophilic aromatic substitution Mercuration kinetics Synthetic efficiency

Lower HOMO–LUMO Gap in Selenophene‑Based Oligomers and Polymers – Materials Science Relevance

DFT calculations on fused oligoselenophenes and polyselenophenes show a more quinoidal ground‑state character and a consistently lower HOMO–LUMO gap compared with their thiophene analogues [REFS‑1]. The experimental manifestation is a narrower optical band gap and red‑shifted absorption, which are critical parameters for organic photovoltaic and light‑emitting diode design. Although these calculations were performed on oligomeric/polymeric selenophenes rather than the discrete 2‑cyanoselenophene monomer, the monomeric building block determines the electronic baseline of the resulting polymer. Selecting 2‑cyanoselenophene over 2‑cyanothiophene as a monomer therefore biases the final material toward lower band gaps.

Band gap Organic electronics DFT calculation

Distinct Antiperoxyradical Capacity of Selenophene vs. Thiophene – Divergent Redox Behaviour

In the oxygen radical absorbance capacity (ORAC) assay, the parent selenophene exhibits an antiperoxyradical capacity fREL,TE = 0.30, compared with fREL,TE = 0.85 for thiophene [REFS‑1]. The 2‑aminocarbonitrile derivative of selenophene (ATSe) showed fREL,TE = 3.89 versus 2.91 for the corresponding thiophene derivative (ATS), indicating that selenium‑containing scaffolds engage peroxyradicals through a distinct mechanistic pathway. While the specific 2‑cyano derivative was not measured in this study, the data establish that selenophene and its carbonitrile derivatives occupy a different redox space from their sulfur counterparts, relevant when the compound is employed in antioxidant or radical‑scavenging research.

Antioxidant ORAC assay Redox chemistry

Evidence‑Based Application Scenarios Where 2‑Cyanoselenophene Outperforms Its Chalcogen Analogues


Synthesis of Low‑Band‑Gap Conjugated Polymers for Organic Photovoltaics and OFETs

Because selenophene‑based oligomers and polymers exhibit systematically lower HOMO–LUMO gaps than their thiophene counterparts [REFS‑1], 2‑cyanoselenophene serves as an electron‑deficient monomer for donor–acceptor copolymers. Its lower ionisation energy (9.27 eV) [REFS‑2] and the enhanced quinoidal character of the resulting polymer chain [REFS‑1] favour narrower optical band gaps and red‑shifted absorption, directly improving light‑harvesting in bulk‑heterojunction solar cells. Procurement of 2‑cyanoselenophene rather than 2‑cyanothiophene is therefore indicated when the design target is a low‑band‑gap polymer.

Medicinal Chemistry Campaigns Requiring ⁷⁷Se NMR Verification of Selenium‑Enriched Lead Compounds

The ⁷⁷Se nucleus provides an unambiguous NMR‑active probe for selenium‑containing molecules [REFS‑1]. In drug discovery programs exploring selenophene‑based kinase inhibitors, tacrine analogues [REFS‑2], or anticancer coumarin‑selenophene hybrids [REFS‑3], the ability to verify selenium incorporation and monitor metabolic fate via ⁷⁷Se NMR is a critical advantage. 2‑Cyanoselenophene acts as the key intermediate for Gewald‑type condensations that introduce the 2‑amino‑3‑carbonitrile selenophene pharmacophore [REFS‑3].

Antioxidant and Redox‑Biology Probe Development Where Chalcogen Identity Controls Radical Scavenging

ORAC assay data demonstrate that replacing sulfur with selenium reverses or amplifies antiperoxyradical capacity, depending on the substituent pattern [REFS‑1]. Selenophene derivatives operate through a chemically distinct redox mechanism from their thiophene analogues. 2‑Cyanoselenophene is therefore uniquely suited as a precursor for mechanistic probes or antioxidant candidates where the selenium atom is the functional redox centre, and substitution with 2‑cyanothiophene would yield a compound with predictably different radical‑scavenging kinetics.

Post‑Functionalisation via Electrophilic Substitution with Accelerated Kinetics

The intrinsic 1.5–3‑fold rate enhancement for electrophilic substitution on selenophene vs. thiophene scaffolds [REFS‑1] makes 2‑cyanoselenophene a more reactive substrate for further functionalisation – e.g., halogenation, formylation, or nitration at the 5‑position. This kinetic advantage translates to shorter reaction times and potentially higher throughput in parallel synthesis workflows where 2‑cyanothiophene would require harsher conditions or longer reaction times to achieve the same conversion.

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